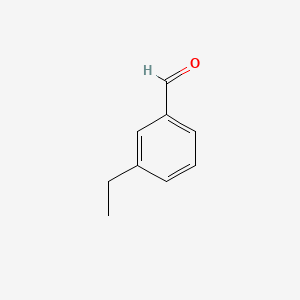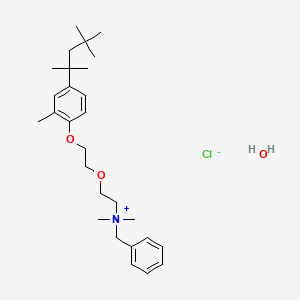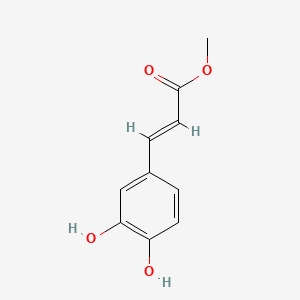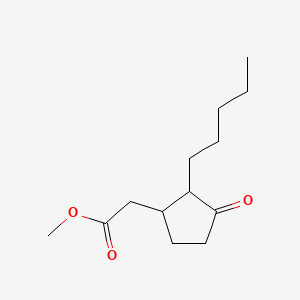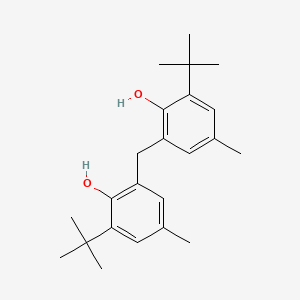
メトプリネ
概要
説明
メトプリンは、潜在的な抗腫瘍活性を有するジアミノピリミジン系葉酸拮抗剤です。これは、ジヒドロ葉酸レダクターゼを阻害し、細胞のフォレート代謝および細胞の増殖を抑制します。 さらに、メトプリンはヒスタミン-N-メチルトランスフェラーゼを阻害し、ヒスタミンの代謝を抑制します 。 メトプリンは脂溶性であり、血液脳関門を通過することができます .
製法
メトプリンの調製には、通常、3,4-ジクロロアニリンとシアナミドを特定の条件下で反応させて目的の生成物を得る合成ルートが関与しています。工業生産方法は、最適化された反応条件を用いた大規模合成を含み、高い収率と純度が保証されます。 詳細な工業生産方法は、公開されている情報では入手できません。
化学反応の解析
メトプリンは、次のようなさまざまな化学反応を起こします。
還元: メトプリンに関連する還元反応はあまり一般的ではありません。
置換: メトプリンは、特にピリミジン環上のアミノ基を含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応用のさまざまな求核剤が含まれます。形成される主要な生成物は、特定の反応条件および使用される試薬によって異なります。
科学研究への応用
メトプリンは、次のものを含む、いくつかの科学研究に応用されています。
化学: フォレート代謝に関連するさまざまな化学反応および研究における試薬として使用されます。
生物学: 細胞代謝およびヒスタミン調節への影響について研究されています。
医学: 抗腫瘍活性を有する可能性とその血液脳関門を通過する能力から、脳関連の疾患を治療する候補として研究されています.
産業: フォレート代謝とヒスタミン調節を標的とした新しい治療薬の研究開発で使用されています。
科学的研究の応用
Metoprine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving folate metabolism.
Biology: Studied for its effects on cellular metabolism and histamine regulation.
Industry: Utilized in research and development for new therapeutic agents targeting folate metabolism and histamine regulation.
Safety and Hazards
作用機序
メトプリンは、ジヒドロ葉酸レダクターゼを阻害することにより効果を発揮し、細胞のフォレート代謝と細胞の増殖を抑制します。 メトプリンはヒスタミン-N-メチルトランスフェラーゼも阻害し、ヒスタミンの代謝を抑制します 。これらの作用は、フォレート依存性酵素反応と脳におけるヒスタミン調節を含む、さまざまな分子標的と経路に影響を与えます。
類似の化合物との比較
メトプリンは、ジヒドロ葉酸レダクターゼとヒスタミン-N-メチルトランスフェラーゼの両方を阻害する二重の作用により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。
メトトレキセート: がん治療で使用される別のジヒドロ葉酸レダクターゼ阻害剤。
トリメトプリム: 抗生物質として使用されるジヒドロ葉酸レダクターゼ阻害剤。
ピリメタミン: ジヒドロ葉酸レダクターゼを阻害することにより、寄生虫感染症の治療に使用されます。
生化学分析
Biochemical Properties
Metoprine is known to interact with the enzyme Histamine N-methyltransferase . This interaction plays a crucial role in the catabolism of endogenous histamine . By inhibiting Histamine N-methyltransferase, Metoprine can increase brain histamine levels .
Cellular Effects
Metoprine has been shown to have effects on various types of cells and cellular processes . It has been associated with cutaneous, gastrointestinal, and hematological toxicities, which have been related to their antifolate activity .
Molecular Mechanism
The molecular mechanism of Metoprine involves its action on Histamine N-methyltransferase . By inhibiting this enzyme, Metoprine increases the levels of histamine and activates histamine receptors . This activity in the brain may be associated with memory .
Metabolic Pathways
It is known that Metoprine interacts with Histamine N-methyltransferase, an enzyme involved in the metabolism of histamine .
化学反応の分析
Metoprine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving metoprine are less common.
Substitution: Metoprine can undergo substitution reactions, particularly involving the amino groups on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Metoprine is unique compared to other similar compounds due to its dual inhibitory action on dihydrofolate reductase and histamine-N-methyltransferase. Similar compounds include:
Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: A dihydrofolate reductase inhibitor used as an antibiotic.
Pyrimethamine: Used to treat parasitic infections by inhibiting dihydrofolate reductase.
Metoprine’s ability to cross the blood-brain barrier and its dual inhibitory action make it distinct from these other compounds .
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHOPSWBGJHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057831 | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7761-45-7 | |
| Record name | Metoprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METOPRINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methodichlorophen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METOPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of metoprine?
A1: Metoprine is a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , , , ] It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis.
Q2: How does metoprine's lipophilicity affect its mechanism of action compared to methotrexate?
A2: Unlike methotrexate, which relies on a carrier-mediated transport system for cellular entry, metoprine can passively diffuse across cell membranes due to its lipophilic nature. [, , , , , ] This characteristic makes metoprine effective against certain methotrexate-resistant cells with impaired drug uptake. [, , , , ]
Q3: What are the downstream consequences of metoprine-mediated DHFR inhibition?
A3: Inhibition of DHFR by metoprine disrupts the folate cycle, leading to depletion of tetrahydrofolate. This depletion inhibits the synthesis of purines and thymidylate, essential building blocks for DNA and RNA, ultimately suppressing cell growth and proliferation. [, , , , , ]
Q4: What is the molecular formula and weight of metoprine?
A4: Metoprine has the molecular formula C14H15Cl2N5 and a molecular weight of 324.21 g/mol.
Q5: Is there any spectroscopic data available for metoprine?
A5: While the provided research papers do not explicitly detail spectroscopic data for metoprine, standard characterization techniques like NMR, IR, and mass spectrometry are typically employed for structural elucidation of such compounds.
Q6: Does metoprine possess any catalytic properties?
A6: Metoprine acts as an enzyme inhibitor rather than a catalyst. It binds to DHFR, hindering its catalytic activity in the folate cycle.
Q7: How do structural modifications of metoprine affect its activity?
A7: One study explores the SAR of metoprine analogues with different substituents and heterocyclic systems. [] While some modifications enhanced potency against specific DHFR enzymes, none achieved selectivity for the target enzymes over the mammalian enzyme. Further research is needed to identify modifications that improve selectivity and therapeutic potential.
Q8: Are there specific SHE regulations regarding the handling and disposal of metoprine?
A8: The provided research does not specifically address SHE regulations for metoprine. As a potent pharmaceutical compound, handling and disposal should adhere to standard laboratory safety protocols and regulations governing hazardous materials.
Q9: What is the pharmacokinetic profile of metoprine?
A9: Metoprine exhibits a long plasma half-life in various species, including humans. [, ] Studies have shown that metoprine can achieve high concentrations in various tissues, including the brain, indicating its ability to cross the blood-brain barrier. [, ]
Q10: How does the route of administration affect metoprine's pharmacokinetics?
A10: Studies in mice have demonstrated that metoprine is rapidly absorbed after both oral and intraperitoneal administration, with high oral bioavailability. []
Q11: Has metoprine's metabolism been studied?
A11: Studies have identified metabolites of metoprine, including dihydrofolate reductase inhibitors. [] Further research is needed to fully characterize its metabolic pathways and potential for drug-drug interactions.
Q12: What in vitro models have been used to study metoprine's activity?
A12: Various studies have utilized human and murine cancer cell lines, including leukemia, lymphoma, osteosarcoma, hepatoma, and glioma cells, to investigate the in vitro activity of metoprine. [, , , , , , , , , , , ]
Q13: What in vivo models have been used to evaluate metoprine's efficacy?
A13: Metoprine's efficacy has been evaluated in murine tumor models, including the avian sarcoma virus rat glioma model and other murine models of malignancy. []
Q14: Have any clinical trials been conducted with metoprine?
A14: Yes, Phase I and Phase II clinical trials have been conducted with metoprine in patients with advanced cancers, including colorectal carcinoma, non-small-cell lung carcinoma, and other tumor types. [, , ]
Q15: What are the mechanisms of resistance to metoprine?
A15: Resistance to metoprine can arise through various mechanisms, including increased expression of dihydrofolate reductase, decreased drug uptake, or alterations in folate metabolism. [, , , ]
Q16: Does cross-resistance exist between metoprine and other antifolates?
A16: Yes, cross-resistance has been observed between metoprine and other antifolates, such as methotrexate, trimetrexate, and piritrexim (BW 301U), particularly in cells with impaired drug uptake or elevated DHFR levels. [, , , , ]
Q17: What are the known toxicities associated with metoprine?
A17: While a comprehensive safety profile is not detailed in the provided research, clinical trials have reported thrombocytopenia, leukopenia, nausea, vomiting, and central nervous system toxicity as potential adverse effects of metoprine. [, , , ]
Q18: What analytical methods have been used to quantify metoprine?
A18: Studies have employed various analytical techniques for quantifying metoprine, including dihydrofolate reductase inhibition assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). [, , , , ]
Q19: What is the environmental impact of metoprine?
A19: The provided research does not contain information on the environmental impact or degradation of metoprine. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation.
Q20: Have the analytical methods used to quantify metoprine been validated?
A20: While the research papers do not provide explicit validation data for all analytical methods, they often mention using established techniques like HPLC and GC-MS, which are routinely validated for accuracy, precision, and specificity.
Q21: Does metoprine induce or inhibit drug-metabolizing enzymes?
A21: The research does not explicitly address metoprine's potential to induce or inhibit drug-metabolizing enzymes. Further research is necessary to investigate these interactions and their potential implications for drug metabolism and clearance.
Q22: What is known about the biocompatibility and biodegradability of metoprine?
A22: The provided research primarily focuses on metoprine's pharmacodynamic and pharmacokinetic properties, with limited information on its biocompatibility and biodegradability. Further research is needed to assess its long-term effects on biological systems and its degradation pathways in the environment.
Q23: What are some alternative compounds or therapies to metoprine?
A23: Other antifolates like methotrexate, trimetrexate, and piritrexim (BW 301U) represent potential alternatives to metoprine. [, , , , ] The choice of treatment depends on factors like the specific cancer type, resistance mechanisms, and patient-specific factors.
Q24: Are there any specific guidelines for recycling or disposal of metoprine?
A24: The provided research does not offer specific guidelines for recycling or disposal of metoprine. As a pharmaceutical compound, its handling and disposal should adhere to regulations for hazardous materials and pharmaceutical waste management.
Q25: What research tools and resources are available for studying metoprine?
A25: Researchers can utilize various resources for studying metoprine, including established cell lines, in vivo tumor models, and analytical techniques like HPLC and GC-MS. [, , , , , , ]
Q26: What are some key milestones in the research and development of metoprine?
A26: Key milestones include the discovery of metoprine as a potent DHFR inhibitor, characterization of its lipophilic properties and mechanism of action, preclinical evaluation in various cancer models, and the completion of Phase I and Phase II clinical trials. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (E,6S)-2-methyl-6-[(9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoate](/img/structure/B1676434.png)

